molecular formula C12H17N5O2 B14009945 8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione CAS No. 7702-20-7

8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione

Cat. No.: B14009945
CAS No.: 7702-20-7
M. Wt: 263.30 g/mol
InChI Key: LGEMSITTXXJUAF-UHFFFAOYSA-N
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Description

8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione is a synthetic organic compound belonging to the purine family It is characterized by its unique structure, which includes dimethylamino and prop-2-enyl groups attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative using dimethylamine and prop-2-enyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The intermediate products are then purified and subjected to further reactions to introduce the dimethylamino and prop-2-enyl groups at the desired positions on the purine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or prop-2-enyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine alcohols. Substitution reactions can result in a variety of substituted purine derivatives.

Scientific Research Applications

8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Theophylline: A purine derivative used in the treatment of respiratory diseases.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

7702-20-7

Molecular Formula

C12H17N5O2

Molecular Weight

263.30 g/mol

IUPAC Name

8-(dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C12H17N5O2/c1-6-7-17-9-8(10(18)16(5)12(17)19)15(4)11(13-9)14(2)3/h6H,1,7H2,2-5H3

InChI Key

LGEMSITTXXJUAF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)CC=C

Origin of Product

United States

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